

BF738735: A Highly Selective Inhibitor of PI4KIII β for Antiviral Research

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Compound of Interest

Compound Name: BF738735

Cat. No.: B606050

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A comprehensive analysis of the selectivity profile of **BF738735**, a potent inhibitor of Phosphatidylinositol 4-Kinase III Beta (PI4KIII β), reveals its superior specificity compared to other known inhibitors of the same target. This guide provides an objective comparison based on available experimental data, details the methodologies for kinase profiling, and visualizes the experimental workflow and the relevant signaling pathway for researchers in drug discovery and virology.

BF738735 has emerged as a critical tool for studying the biological functions of PI4KIII β , a host cell factor essential for the replication of a broad range of RNA viruses, including enteroviruses and rhinoviruses. Its high potency and selectivity make it a valuable probe for dissecting cellular signaling pathways and a promising lead for the development of broad-spectrum antiviral therapies.

Comparative Selectivity Profiling

BF738735 demonstrates exceptional selectivity for PI4KIII β over other kinases, particularly its closely related isoform, PI4KIII α , and the broader human kinome. This high degree of specificity minimizes off-target effects, making it a more reliable research tool compared to other PI4KIII β inhibitors such as PIK93 and Enviroxime.

The table below summarizes the inhibitory activity of **BF738735** and its alternatives against their primary target and key off-targets.

Compound	Primary Target	IC50 (nM)	Key Off-Targets	IC50 (nM)	Selectivity (Fold)	Notes
BF738735	PI4KIIIβ	5.7[1][2][3][4]	PI4KIIIα	1,700[1][2][3]	~298	Screened against a panel of over 150 cellular kinases at 10 μM with <10% inhibition observed for all kinases.[1][3]
PIK93	PI4KIIIβ	-	PI3Kα	19	-	Known to have significant cross-reactivity with Class I and III PI3Ks.
PI3Kβ	46					
PI3Kδ	27					
PI3Kγ	16					
VPS34	75					
Enviroxime	PI4KIIIβ	-	-	-	-	An enviroxime-like compound that targets PI4KIIIβ; detailed

kinase
panel data
is not
readily
available.

IC50 values for PIK93 are from various sources and are provided for comparative purposes. The primary target IC50 for PIK93 against PI4KIII β is not consistently reported in the same context as its broad PI3K activity.

Experimental Protocols

The selectivity of kinase inhibitors is typically determined using in vitro kinase assays. A common methodology involves a radiometric assay to measure the enzymatic activity of the target kinase in the presence of the inhibitor. Below is a representative protocol for determining the IC50 of an inhibitor against a lipid kinase like PI4KIII β .

Radiometric Lipid Kinase Assay Protocol

This protocol is based on the principle of measuring the incorporation of radiolabeled phosphate from [γ -³³P]ATP into the lipid substrate.

1. Reagents and Materials:

- Recombinant human PI4KIII β enzyme
- Lipid substrate (e.g., Phosphatidylinositol)
- [γ -³³P]ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS)
- Test compound (**BF738735**) serially diluted in DMSO
- 96-well polypropylene plates
- Phosphoric acid (to stop the reaction)

- Filter mats (e.g., P81 phosphocellulose)

- Scintillation counter

2. Assay Procedure:

- Prepare a master mix containing the kinase assay buffer, recombinant PI4KIII β enzyme, and the lipid substrate.
- Dispense the master mix into the wells of a 96-well plate.
- Add the serially diluted test compound (**BF738735**) or DMSO (vehicle control) to the respective wells.
- Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
- Initiate the kinase reaction by adding [γ -³³P]ATP to each well.
- Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding phosphoric acid.
- Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose filter mat.
- Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ -³³P]ATP.
- Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

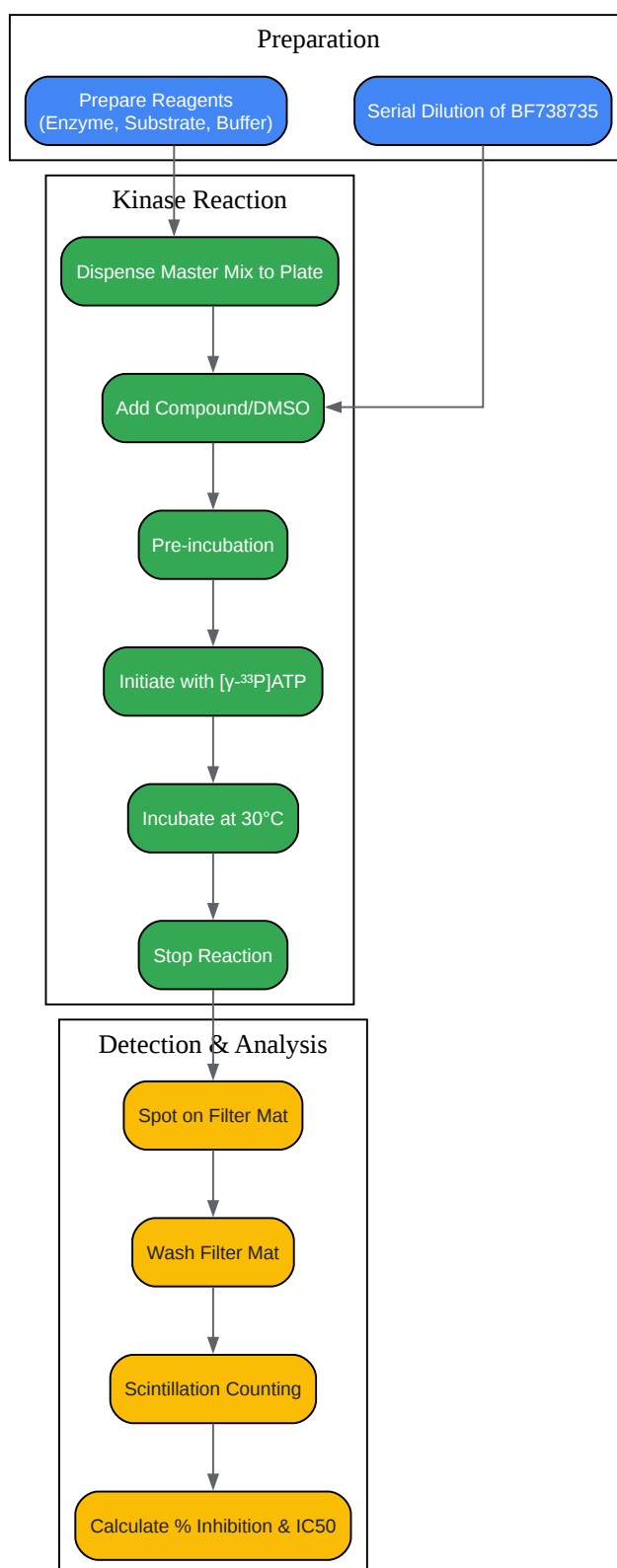
3. Data Analysis:

- The radioactive counts are proportional to the kinase activity.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.

- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

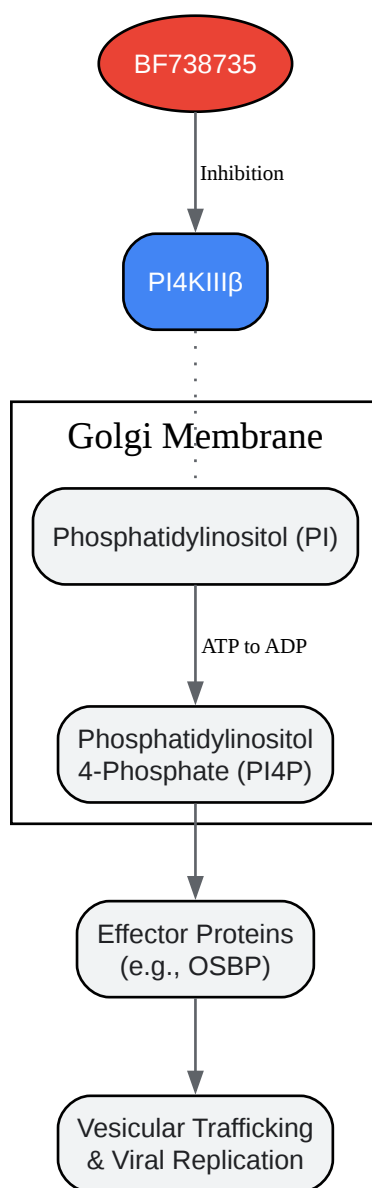
Visualizing the Experimental Workflow and Signaling Pathway

Diagrams created using the DOT language provide a clear visual representation of complex processes.



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Caption: Experimental workflow for determining kinase inhibitor potency.



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Caption: Simplified PI4KIIIβ signaling pathway.

In conclusion, **BF738735** stands out as a highly selective and potent inhibitor of PI4KIIIβ. Its well-defined selectivity profile, supported by rigorous experimental data, makes it an invaluable tool for researchers investigating the roles of PI4KIIIβ in cellular processes and its potential as a target for antiviral drug development. The detailed experimental protocols and visual diagrams provided in this guide aim to facilitate the effective use and understanding of this important research compound.

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